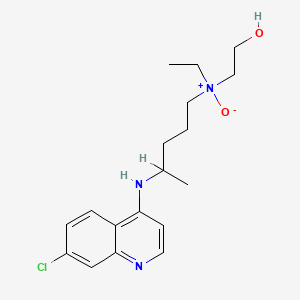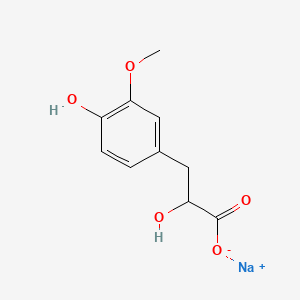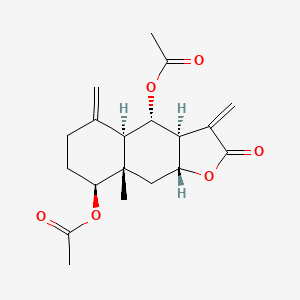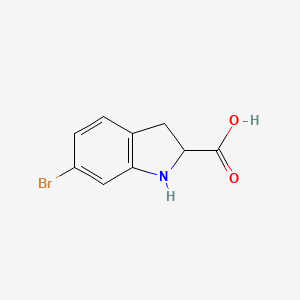
6-Bromoindoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoindoline-2-carboxylic acid is a chemical compound with the empirical formula C9H6BrNO2 and a molecular weight of 240.05 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds like 6-Bromochromone-2-carboxylic acid has been achieved through a microwave-assisted process . The reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time were varied to optimize the reaction .Molecular Structure Analysis
The molecular structure of 6-Bromoindoline-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2ccc(Br)cc2[nH]1 . Chemical Reactions Analysis
Carboxylic acids like 6-Bromoindoline-2-carboxylic acid can undergo a variety of reactions. They can be deprotonated to form carboxylate salts, which can then react with electrophiles . They can also undergo addition reactions with nucleophiles at the carbonyl group .Physical And Chemical Properties Analysis
6-Bromoindoline-2-carboxylic acid is a solid substance . It has a molecular weight of 240.05 . The melting point of a similar compound, 6-Bromoindole-2-carboxylic Acid, is 224 °C .Aplicaciones Científicas De Investigación
Synthesis of Bromoindole Alkaloids
6-Bromoindoline-2-carboxylic acid is pivotal in the synthesis of bromoindole alkaloids, specifically from Laurencia brongniartii. A sequential one-pot bromination-aromatization-bromination process transforms N-carbomethoxyindoline into N-carbomethoxy-2,3,5-tribromoindole, facilitating the total synthesis of natural products through the isolation of intermediate bromoindolines and bromoindoles (Suárez-Castillo et al., 2006).
Chiral Synthesis from L-Phenylalanine
The compound serves as a substructure in various biologically active natural products. Its synthesis from L-phenylalanine through nitration, followed by bromination and intramolecular cyclization, highlights its importance in producing biologically relevant molecules with high enantiomeric excess, demonstrating potential for industrial application due to the process's scalability, convenience, and cost-effectiveness (Liu, Qian, & Chen, 2010).
Unprotected Bromoindoles in Palladium-catalyzed Carbonylations
Palladium-catalyzed carbonylations of unprotected bromoindoles, including derivatives of 6-bromoindoline-2-carboxylic acid, have been successfully performed. This process yields various indole carboxylic acid derivatives efficiently, indicating its significant role in synthesizing CNS active amphetamine derivatives and demonstrating a method for direct synthesis without the need for protecting groups, which simplifies the production process of complex molecules (Kumar et al., 2004).
Photolabile Protecting Groups for Carboxylic Acids
A new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline shows increased sensitivity to multiphoton-induced photolysis, making it useful in vivo. Its superior solubility and low fluorescence enhance its utility as a caging group for biological messengers, demonstrating its potential in biological research and the controlled release of active molecules in specific environments (Fedoryak & Dore, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJZZFYVMWJPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindoline-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

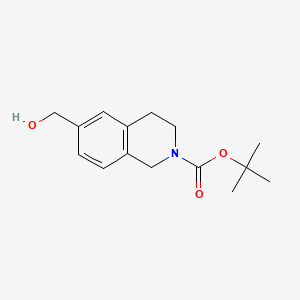

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
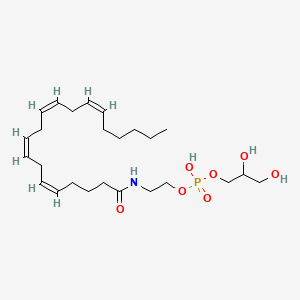
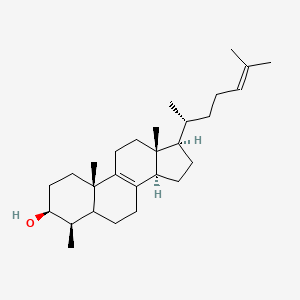
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
